molecular formula C4H3BrClNO2S2 B3255543 4-Bromo-5-chlorothiophene-2-sulfonamide CAS No. 256353-33-0

4-Bromo-5-chlorothiophene-2-sulfonamide

Cat. No. B3255543
CAS RN: 256353-33-0
M. Wt: 276.6 g/mol
InChI Key: PHEHCZUMVYYMMY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-5-chlorothiophene-2-sulfonamide are not detailed in the sources retrieved, it’s worth noting that related compounds like 5-Chlorothiophene-2-sulfonamide undergo reactions such as Rh-catalyzed aerobic N-alkylation .

Scientific Research Applications

Chemical Research

This compound is also used in general chemical research. Its unique structure and properties make it a subject of interest for chemists .

Custom Synthesis

“4-Bromo-5-chlorothiophene-2-sulfonamide” can be used in custom synthesis for research purposes . This involves the creation of specific chemical compounds for unique research needs.

N-Alkylation Studies

“5-Chlorothiophene-2-sulfonamide”, a related compound, undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide . It’s plausible that “4-Bromo-5-chlorothiophene-2-sulfonamide” could be used in similar reactions.

Safety and Hazards

While specific safety data for 4-Bromo-5-chlorothiophene-2-sulfonamide is not available, related compounds like 5-Chlorothiophene-2-sulfonamide are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-5-chlorothiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEHCZUMVYYMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chlorothiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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